N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP-1454 is a novel small-molecule activator of the pyruvate kinase M2 isoform. This compound has shown promise in modulating cellular metabolism and enhancing the immune response to checkpoint inhibitors in preclinical models of solid tumors . TP-1454 is currently being evaluated in clinical trials for its potential use in cancer therapy .
Preparation Methods
The synthetic routes and reaction conditions for TP-1454 are proprietary and not publicly disclosed. . Industrial production methods for TP-1454 would likely involve large-scale chemical synthesis, purification, and quality control processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
TP-1454 undergoes various chemical reactions, including:
Oxidation: TP-1454 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: TP-1454 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions.
Scientific Research Applications
TP-1454 has several scientific research applications, including:
Mechanism of Action
TP-1454 exerts its effects by activating the pyruvate kinase M2 isoform. Pyruvate kinase M2 is an enzyme responsible for catalyzing the last step of glycolysis, converting phosphoenolpyruvate to pyruvate. By activating pyruvate kinase M2, TP-1454 enhances glycolysis and modulates cellular metabolism. This activation can lead to a metabolic advantage for immune cells over cancer cells, potentially reversing the immune-suppressive microenvironment often observed in tumors . TP-1454 also enhances the immune response to checkpoint inhibitors, further contributing to its potential as a cancer therapeutic .
Comparison with Similar Compounds
TP-1454 is unique in its ability to activate pyruvate kinase M2 and modulate cellular metabolism. Similar compounds include:
Mitapivat: A pyruvate kinase activator used in the treatment of pyruvate kinase deficiency.
FT-4202: Another pyruvate kinase activator being investigated for its potential in treating sickle cell disease. Compared to these compounds, TP-1454 is specifically designed for cancer therapy and has shown promise in enhancing the efficacy of checkpoint inhibitors.
Properties
Molecular Formula |
C19H22F4N4O3S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22F4N4O3S/c20-14-2-1-3-15(24)13(14)11-27(7-4-12-5-8-31(29,30)9-6-12)18(28)16-10-17(26-25-16)19(21,22)23/h1-3,10,12H,4-9,11,24H2,(H,25,26) |
InChI Key |
GASMZUDGPKMAEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCN(CC2=C(C=CC=C2F)N)C(=O)C3=NNC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.